![molecular formula C11H10N4O3 B1472628 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine CAS No. 1529768-50-0](/img/structure/B1472628.png)
4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
Overview
Description
“4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of similar compounds involves the use of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” is C16H13N5O2 . It has a molecular weight of 307.31 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 546.6±60.0 °C . Its density is predicted to be 1.344±0.06 g/cm3 . It is soluble in chloroform .Future Directions
The future directions for “4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” could involve further exploration of its potential applications in various fields, given the intriguing role of pyridinium salts in a wide range of research topics . More research could also be done to understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
4-(3-methyl-5-nitropyridin-2-yl)oxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-4-8(15(16)17)6-14-11(7)18-9-2-3-13-10(12)5-9/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTGTFWFPYBGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC(=NC=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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